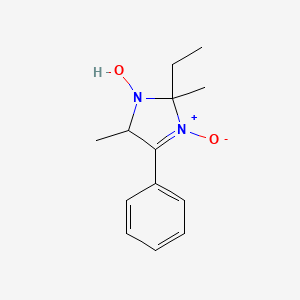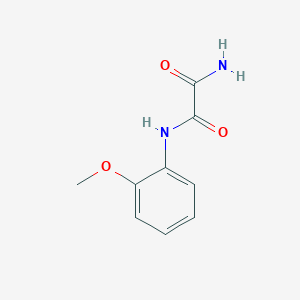![molecular formula C24H23N3OS B4880749 N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide](/img/structure/B4880749.png)
N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide
Overview
Description
N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide, also known as GNE-7915, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This molecule has been found to inhibit the activity of a specific protein called N-terminal kinase (NTK), which is involved in the regulation of cell growth and division. In
Mechanism of Action
N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide inhibits the activity of NTK by binding to a specific site on the protein. This binding prevents NTK from phosphorylating its downstream targets, which are involved in the regulation of cell growth and division. Inhibition of NTK activity by N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide leads to cell death in cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide has been shown to have a potent inhibitory effect on NTK activity in vitro and in vivo. In preclinical models of cancer, N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide has been found to induce cell death and inhibit tumor growth. In addition, N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide has been shown to reduce inflammation in preclinical models of autoimmune diseases. However, the effects of N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide on normal cells and tissues have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide is its specificity for NTK. This specificity allows for targeted inhibition of NTK activity, which may reduce the potential for off-target effects. However, the synthesis of N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide is a complex process that requires expertise in synthetic organic chemistry. In addition, the effects of N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide on normal cells and tissues have not been extensively studied, which may limit its potential therapeutic applications.
Future Directions
Future research on N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide should focus on its potential therapeutic applications in cancer and autoimmune diseases. In addition, further studies are needed to determine the effects of N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide on normal cells and tissues. The development of more efficient synthesis methods for N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide may also facilitate its use in preclinical and clinical studies. Finally, the identification of biomarkers that can predict the response to N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide may help to optimize its use in personalized medicine.
Scientific Research Applications
N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. NTK has been found to be overexpressed in many types of cancer, including breast, lung, and pancreatic cancer. Inhibition of NTK activity by N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide has been shown to induce cell death and inhibit tumor growth in preclinical models of cancer. In addition, N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-benzhydryl-2-(1-methylbenzimidazol-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17(29-24-25-20-15-9-10-16-21(20)27(24)2)23(28)26-22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKNGCXZVLALHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-2-(1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(1,1-dimethylhydrazinium) dichloride](/img/structure/B4880667.png)
![4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine](/img/structure/B4880680.png)


![methyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4880726.png)
![N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4880731.png)
![5-[(2-biphenylylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880732.png)
![ethyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4880734.png)
![ethyl [4-({[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4880738.png)

![5-(3,4-dimethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4880756.png)

![4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol](/img/structure/B4880768.png)
![4-{[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4880775.png)